Introduction: The Strategic Value of Polysubstituted Anilines
Introduction: The Strategic Value of Polysubstituted Anilines
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-4,5-dichloroaniline
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated anilines are indispensable structural motifs. Their unique electronic properties and versatile reactivity make them foundational building blocks for a vast array of functional molecules. Among these, 2-Bromo-4,5-dichloroaniline stands out as a trifunctionalized scaffold, offering multiple, distinct reaction sites for complex molecular engineering. The strategic placement of a bromine atom ortho to the amine, and two chlorine atoms on the adjacent positions, provides a nuanced platform for sequential, site-selective chemical modifications.
This guide provides a comprehensive technical overview of 2-Bromo-4,5-dichloroaniline, designed for the practicing researcher and drug development professional. While specific experimental data for this particular isomer is not as prevalent in public literature as for some of its relatives, this document consolidates available information, draws logical parallels from closely related analogues, and presents field-proven methodologies for its synthesis, characterization, and strategic application. We will delve into its logical synthesis from commercially available precursors, predict its spectral characteristics based on established principles, and explore its potential in the synthesis of high-value compounds.
Molecular Structure and Physicochemical Properties
The utility of 2-Bromo-4,5-dichloroaniline is fundamentally derived from its structure. The amine group serves as a potent ortho-para directing group in electrophilic aromatic substitution and as a key nucleophile. The bromine atom is the most likely site for metal-catalyzed cross-coupling reactions, while the chlorine atoms offer greater stability and modulate the overall electronic properties of the ring.
Caption: Chemical structure of 2-Bromo-4,5-dichloroaniline.
Table 1: Physicochemical Properties of 2-Bromo-4,5-dichloroaniline and Related Compounds
| Property | 2-Bromo-4,5-dichloroaniline | 3,4-Dichloroaniline (Precursor) | N-Acetyl-2-bromo-4,5-dichloroaniline |
| CAS Number | 13168002 (PubChem CID) | 95-76-1 | 1940-31-4[1][2] |
| Molecular Formula | C₆H₄BrCl₂N | C₆H₅Cl₂N | C₈H₆BrCl₂NO[2] |
| Molecular Weight | 240.91 g/mol | 162.02 g/mol | 282.95 g/mol [2] |
| Appearance | Predicted: Off-white to light brown solid | Light brown crystalline solid | - |
| Melting Point | Not experimentally reported | 69-72 °C | Not experimentally reported |
| Boiling Point | Not experimentally reported | 272 °C | Not experimentally reported |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water.[3] | Sparingly soluble in water | - |
| Calculated LogP | 3.8 | 2.69 | 3.7 |
Synthesis and Purification: A Representative Protocol
The most logical and field-proven approach to synthesizing 2-Bromo-4,5-dichloroaniline is via the direct electrophilic bromination of the commercially available precursor, 3,4-dichloroaniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked, bromination occurs regioselectively at the C2 position.
Caption: Workflow for the synthesis of 2-Bromo-4,5-dichloroaniline.
Step-by-Step Experimental Protocol
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Expertise & Causality: This protocol is based on well-established procedures for the regioselective bromination of activated aromatic rings.[4] Acetic acid is chosen as the solvent as it is polar enough to dissolve the starting material and is compatible with the electrophilic bromination reaction. The initial cooling is critical to control the reaction rate and prevent potential side reactions, such as the formation of di-brominated products.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (1 equiv.) in glacial acetic acid (approx. 5-10 mL per gram of aniline).
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Bromination: Cool the stirred solution to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a solution of bromine (1.05 equiv.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture into a beaker containing a cold, stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (the orange/brown color will disappear).
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Isolation: Place the beaker in an ice bath and slowly neutralize the mixture by adding an aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is approximately 7-8. The crude product will precipitate as a solid.
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Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude solid can be further purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield pure 2-Bromo-4,5-dichloroaniline.
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Trustworthiness: This self-validating protocol includes a quenching step to safely remove excess hazardous bromine and a standard acid-base workup to isolate the neutral amine product. The final recrystallization step ensures high purity, which can be verified by melting point analysis and spectroscopic methods.
Spectroscopic Profile (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-3 | ~ 6.8 - 7.0 | s | - | Singlet due to being flanked by two substituents (Cl and Br). Located ortho to the activating -NH₂ group, pushing it upfield. |
| H-6 | ~ 7.2 - 7.4 | s | - | Singlet due to being flanked by two substituents (Cl and -NH₂). Located ortho to two deactivating Cl atoms, shifting it downfield relative to H-3. |
| -NH₂ | ~ 4.0 - 4.5 | br s | - | Broad singlet, typical for amine protons. The chemical shift is variable and depends on concentration and solvent. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-NH₂) | ~ 144 - 146 | Attached to the electron-donating nitrogen atom, resulting in a downfield shift. |
| C-2 (-Br) | ~ 110 - 113 | The "heavy atom effect" of bromine and its electronegativity shifts this carbon upfield relative to unsubstituted benzene but downfield relative to C-NH₂. |
| C-3 | ~ 130 - 133 | Aromatic CH carbon, influenced by adjacent halogen substituents. |
| C-4 (-Cl) | ~ 120 - 123 | Attached to chlorine, shifted downfield. |
| C-5 (-Cl) | ~ 125 - 128 | Attached to chlorine, shifted downfield. |
| C-6 | ~ 118 - 121 | Aromatic CH carbon, ortho to the amine group, shifted upfield. |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4,5-dichloroaniline lies in the differential reactivity of its functional groups, allowing for a range of selective transformations.
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N-Functionalization: The primary amine is a potent nucleophile and readily undergoes acylation, sulfonylation, and alkylation. Acetylation to form N-Acetyl-2-bromo-4,5-dichloroaniline (CAS 1940-31-4) is a common strategy to protect the amine, reduce its activating effect, and prevent side reactions during subsequent manipulations of the aromatic ring.[1][2]
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Metal-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This reactivity difference is the cornerstone of its utility, enabling the selective introduction of aryl, alkyl, or amino substituents at the C2 position.
Caption: Selective Suzuki coupling at the C-Br bond.
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Diazotization: The amine can be converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then be subjected to Sandmeyer reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -F, -I) at the C1 position, displacing the original amino group.
Applications in Research and Development
The structural features of 2-Bromo-4,5-dichloroaniline make it a valuable intermediate in several high-value R&D areas.
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Pharmaceuticals: Polychlorinated and brominated aromatic compounds are prevalent in many approved drugs due to their ability to enhance binding affinity and improve metabolic stability.[5] This scaffold is particularly suited for the synthesis of kinase inhibitors, antivirals, and anti-cancer agents, where a substituted aniline core is often required.[6] The N-acetylated derivative is explicitly listed as a building block for protein degraders, a cutting-edge area of drug discovery.[2]
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Agrochemicals: The synthesis of novel herbicides and fungicides often relies on halogenated aromatic intermediates to enhance the biological activity of the final product.[7]
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Materials Science: Substituted anilines are precursors to electroactive polymers and specialty dyes. The differential reactivity of 2-Bromo-4,5-dichloroaniline allows for its incorporation into complex polymeric structures.
Safety and Handling
Based on GHS classifications for this compound and data from closely related isomers, 2-Bromo-4,5-dichloroaniline must be handled with appropriate care.
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Hazard Identification:
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Harmful if swallowed (H302).
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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-
Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
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Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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-
First Aid:
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
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Skin Contact: Immediately wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
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Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Conclusion
2-Bromo-4,5-dichloroaniline represents a strategically important, though less commonly documented, chemical intermediate. Its value lies in the predictable, hierarchical reactivity of its three halogen substituents and its primary amine. For the synthetic chemist, it offers a robust platform for building molecular complexity through sequential, regioselective reactions. While a scarcity of public experimental data necessitates careful planning and characterization, the principles outlined in this guide provide a solid framework for its synthesis, purification, and intelligent application in the pursuit of novel pharmaceuticals and advanced materials.
References
-
CP Lab Safety. N-Acetyl 2-bromo-4, 5-dichloroaniline, min 98%, 25 grams. [Link]
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
-
S. Paul et al. New Journal of Chemistry Supporting Information. [Link]
-
PubChem. 2-Bromo-4,5-dichloroaniline. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. [Link]
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A. A. F. Wasfy et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
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